molecular formula C14H17N3O3S B11335362 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B11335362
M. Wt: 307.37 g/mol
InChI Key: GKVCQICTWCHRGH-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the thiadiazole ring, which is further connected to a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Butanamide Moiety: The butanamide group can be synthesized by reacting butanoyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazoles or amides.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide moiety instead of butanamide.

    3-(3,4-Dimethoxyphenyl)propionic acid: Contains a similar phenyl group but with a propionic acid moiety.

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the 3,4-dimethoxyphenyl group with the thiadiazole and butanamide moieties makes this compound particularly interesting for various research applications.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C14H17N3O3S/c1-4-5-12(18)15-14-16-13(17-21-14)9-6-7-10(19-2)11(8-9)20-3/h6-8H,4-5H2,1-3H3,(H,15,16,17,18)

InChI Key

GKVCQICTWCHRGH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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